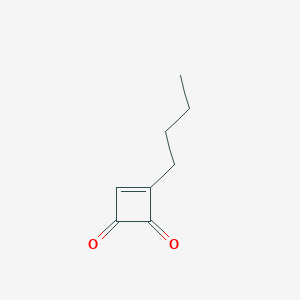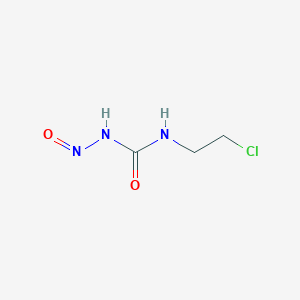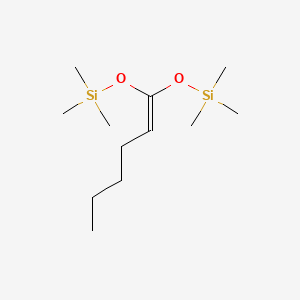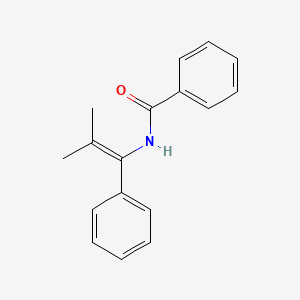
N,N-Dimethyl-N-(prop-2-en-1-yl)anilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-(prop-2-en-1-yl)anilinium chloride is a quaternary ammonium compound with a molecular formula of C11H16ClN. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a prop-2-en-1-yl group attached to an anilinium chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)anilinium chloride typically involves the reaction of N,N-dimethylaniline with allyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{N,N-dimethylaniline} + \text{allyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-(prop-2-en-1-yl)anilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted anilinium compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-N-(prop-2-en-1-yl)anilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a model compound for studying quaternary ammonium compounds.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)anilinium chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes, causing cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-(prop-2-yn-1-yl)anilinium chloride
- N,N-Dimethyl-N-(prop-2-en-1-yl)benzylammonium chloride
- N,N-Dimethyl-N-(prop-2-en-1-yl)pyridinium chloride
Uniqueness
N,N-Dimethyl-N-(prop-2-en-1-yl)anilinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industrial applications.
Propriétés
| 114841-77-9 | |
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
dimethyl-phenyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C11H16N.ClH/c1-4-10-12(2,3)11-8-6-5-7-9-11;/h4-9H,1,10H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
PMSKIGMBUIAWLF-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC=C)C1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
